

Commercial Availability and Research Applications of (S)-Cinacalcet-D3: A Technical Guide

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Compound of Interest

Compound Name: (S)-Cinacalcet-D3

Cat. No.: B1165133

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Introduction

(S)-Cinacalcet-D3 is a deuterated analog of (S)-Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. The primary application of **(S)-Cinacalcet-D3** in a research setting is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Cinacalcet in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the commercial availability of **(S)-Cinacalcet-D3**, its physicochemical properties, detailed experimental protocols for its use in bioanalytical methods, and an exploration of the signaling pathway of its non-deuterated counterpart, Cinacalcet.

Commercial Availability and Product Specifications

(S)-Cinacalcet-D3 and its hydrochloride salt are commercially available from several suppliers for research purposes. The availability and product specifications from various vendors are summarized below.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
Immunoma rt	(S)- Cinacalcet- d3	-	C ₂₂ H ₁₉ D ₃ F ₃N	360.43	-	Currently out of stock.[1]
MedChem Express	(S)- Cinacalcet- d3	-	-	-	-	Available upon quotation. [2]
MedChem Express	(S)- Cinacalcet- d3 hydrochlori de	2673269- 84-4	C ₂₂ H ₂₀ D ₃ C IF ₃ N	396.89	-	In stock.[3]
Expert Synthesis Solutions (ESS)	(S)- Cinacalcet- D3	694495- 47-1 (unlabelled)	C ₂₂ H ₁₉ D ₃ F ₃N	360.44	98% CP by HPLC; 100% OP by chiral HPLC; 99% atom D	In stock.[4]
Expert Synthesis Solutions (ESS)	(S)- Cinacalcet- D3 Hydrochlori de	1217809- 88-5 (unlabelled)	C ₂₂ H ₂₀ D ₃ C IF ₃ N	396.89	96.8% CP by HPLC; 100% OP by chiral HPLC; 99% atom D	In stock.[5]
Cayman Chemical	Cinacalcet- d3 (hydrochlor ide)	2749807- 20-1	C ₂₂ H ₁₉ D ₃ F ₃N • HCl	396.9	≥99% deuterated forms (d ₁ - d ₃)	In stock.

Simson Pharma Limited	Cinacalcet-					
	D3	1185097-	$C_{22}H_{20}D_3C$	396.89	-	In stock.
	Hydrochloride	33-9	IF_3N			

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is considered the gold standard by regulatory bodies like the FDA and EMA. Deuterated standards, such as **(S)-Cinacalcet-D3**, are ideal because their physicochemical properties are nearly identical to the analyte of interest (Cinacalcet). This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. The co-elution of the analyte and the deuterated internal standard helps to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.

Experimental Protocols for Bioanalytical Quantification of Cinacalcet using (S)-Cinacalcet-D3

The following are generalized experimental protocols for the quantification of Cinacalcet in human plasma using **(S)-Cinacalcet-D3** as an internal standard, based on methodologies described in the literature.

Method 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

- Sample Preparation:
 - To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of a working solution of **(S)-Cinacalcet-D3** in a suitable solvent (e.g., methanol).
 - Add 500 μ L of cold acetonitrile to precipitate plasma proteins.

- Vortex the mixture vigorously for 1 minute.
- Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
- Chromatographic Conditions:
 - LC System: A high-performance liquid chromatography system.
 - Column: A C18 reversed-phase column (e.g., Eclipse Plus C18).
 - Mobile Phase: A gradient elution using a mixture of methanol, water, and a modifier like ammonium formate is commonly employed.
 - Flow Rate: Typically around 0.6 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 30°C.
- Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Cinacalcet: m/z 358.1 → 155.1
 - **(S)-Cinacalcet-D3**: m/z 361.1 → 158.1

Method 2: Liquid-Liquid Extraction (LLE)

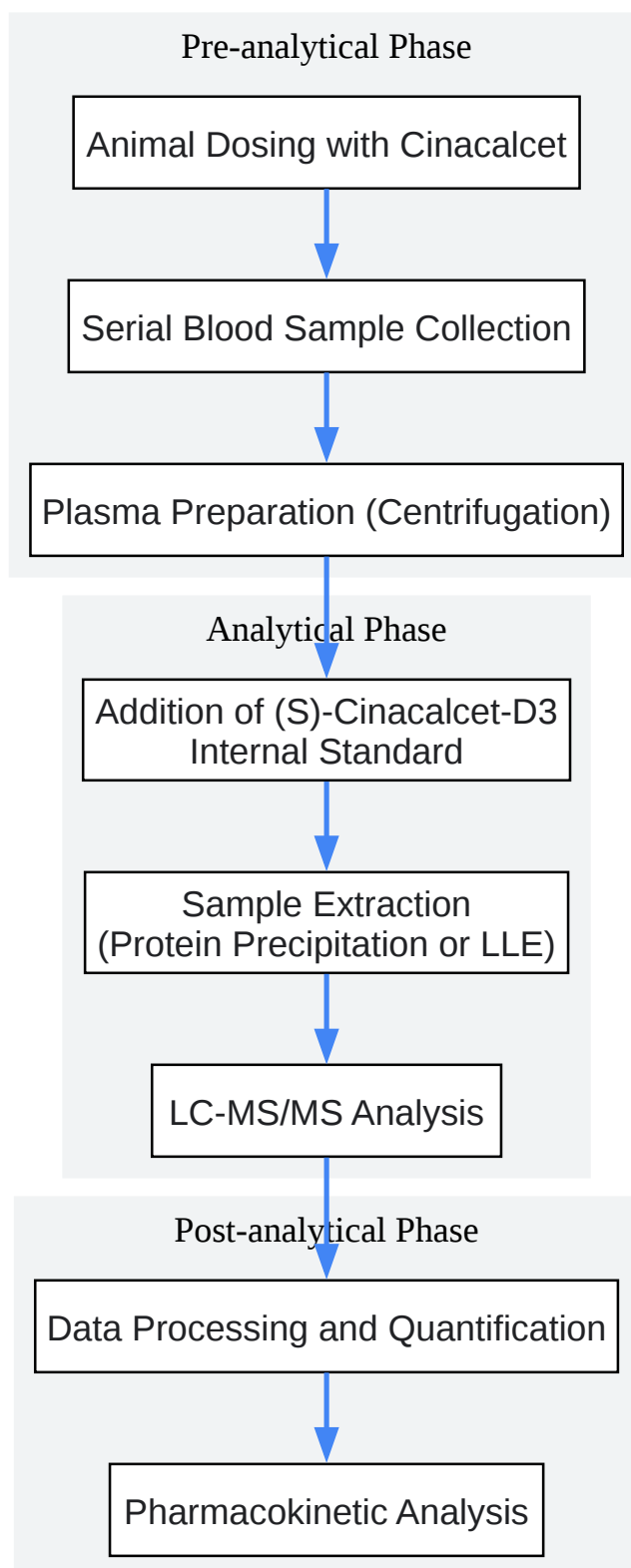
This method provides a cleaner sample extract compared to protein precipitation.

- Sample Preparation:

- To 200 μ L of human plasma, add 50 μ L of the **(S)-Cinacalcet-D3** internal standard working solution.
- Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
- Vortex for 5 minutes to ensure thorough extraction.
- Centrifuge to separate the aqueous and organic layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- Chromatographic and Mass Spectrometric Conditions:
 - The chromatographic and mass spectrometric conditions are generally similar to those used in the protein precipitation method, with potential minor adjustments to the mobile phase composition and gradient profile to optimize separation.

Experimental Workflow

The general workflow for a pharmacokinetic study utilizing **(S)-Cinacalcet-D3** as an internal standard is depicted in the following diagram.



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Caption: A typical experimental workflow for a pharmacokinetic study of Cinacalcet using **(S)-Cinacalcet-D3**.

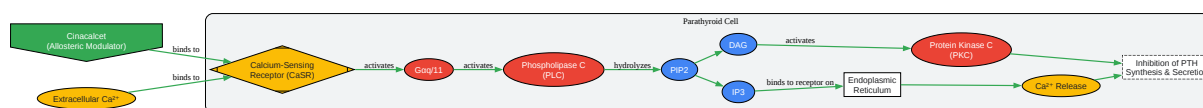
Signaling Pathway of Cinacalcet

(S)-Cinacalcet-D3 is a research tool used for the quantification of Cinacalcet. The biological activity resides in the non-deuterated Cinacalcet, which functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR is a G protein-coupled receptor (GPCR) that plays a critical role in maintaining calcium homeostasis.

Cinacalcet binds to the transmembrane domain of the CaSR, increasing the receptor's sensitivity to extracellular calcium ions. This enhanced sensitivity leads to the activation of downstream signaling pathways, primarily through the Gαq/11 protein. The activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). In the parathyroid gland, this signaling cascade ultimately leads to the inhibition of parathyroid hormone (PTH) synthesis and secretion.

Recent studies also suggest that Cinacalcet may act as a spatially-biased allosteric modulator, preferentially enhancing CaSR signaling from endosomal membranes after receptor internalization.

The signaling pathway of Cinacalcet is illustrated in the diagram below.



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